(5-Chlorothiophen-2-yl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone
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Overview
Description
(5-Chlorothiophen-2-yl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiophene and piperidine structures. One common approach is to first synthesize the 5-chlorothiophen-2-yl moiety, followed by the introduction of the piperidine ring. The final step involves the formation of the ketone group through a suitable reaction condition.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : The replacement of one atom or group within the molecule with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity may be explored for potential therapeutic uses.
Medicine: : It could be investigated for its pharmacological properties and potential as a drug candidate.
Industry: : Its unique properties may find applications in material science and other industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to a cascade of biological responses. Understanding these mechanisms is crucial for developing its applications in medicine and other fields.
Comparison with Similar Compounds
When compared to similar compounds, (5-Chlorothiophen-2-yl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone stands out due to its unique structural features and potential applications. Similar compounds may include other thiophene derivatives or piperidine-based molecules, but this compound's specific combination of functional groups and molecular architecture sets it apart.
List of Similar Compounds
5-Chlorothiophen-2-ylmethanone
4-(((4-Methoxyphenyl)thio)methyl)piperidine
Thiophene-based piperidine derivatives
This compound , its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2S2/c1-22-14-2-4-15(5-3-14)23-12-13-8-10-20(11-9-13)18(21)16-6-7-17(19)24-16/h2-7,13H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQRAJZFXMYCJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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